molecular formula C6H6BrNO3 B063461 Methyl 2-bromomethyl-4-oxazolecarboxylate CAS No. 175551-77-6

Methyl 2-bromomethyl-4-oxazolecarboxylate

Cat. No. B063461
M. Wt: 220.02 g/mol
InChI Key: NXXLIQGNOSXXHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazole derivatives, including compounds similar to methyl 2-bromomethyl-4-oxazolecarboxylate, involves specific chemical reactions and conditions. For instance, the synthesis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate demonstrates typical procedures in oxazole synthesis involving IR spectroscopy, NMR, mass spectroscopy, and single-crystal X-ray diffraction analysis (Murtuja, Jayaprakash, & Sinha, 2023). Another example is the synthesis of 4-bromomethyl-2-chlorooxazole, showcasing the use of palladium-catalyzed cross-coupling reactions (Young, Smith, & Taylor, 2004).

Molecular Structure Analysis

The molecular structure of oxazole derivatives, including methyl 2-bromomethyl-4-oxazolecarboxylate, typically involves detailed characterization techniques such as single-crystal X-ray diffraction, which helps in understanding the spatial arrangement and bonding within the molecule. The analysis reveals the presence of intramolecular and intermolecular hydrogen bonds that stabilize the structure (Murtuja, Jayaprakash, & Sinha, 2023).

Chemical Reactions and Properties

Oxazole derivatives participate in a variety of chemical reactions, primarily serving as intermediates in organic synthesis. For example, they are used in palladium-catalyzed cross-coupling reactions to produce diverse 2,4-disubstituted oxazoles (Young, Smith, & Taylor, 2004). The bromomethyl group in these molecules often acts as a reactive site for further chemical transformations.

Physical Properties Analysis

The physical properties of oxazole derivatives like methyl 2-bromomethyl-4-oxazolecarboxylate are determined using various spectroscopic methods, which help in elucidating aspects such as molecular weight, crystal structure, and intermolecular interactions. The physical properties are crucial for understanding the compound's behavior in different environments and for its applications in chemical syntheses.

Chemical Properties Analysis

The chemical properties of methyl 2-bromomethyl-4-oxazolecarboxylate revolve around its reactivity, particularly due to the presence of the bromomethyl and oxazole functional groups. These properties are essential for its role in organic synthesis, where it can act as a building block for constructing more complex molecules through reactions such as nucleophilic substitution or coupling reactions.

For more in-depth information, each referenced study provides extensive details on the synthesis, structure, and properties of oxazole derivatives and related compounds:

Scientific Research Applications

Chemical Modification and Synthesis

A key area of application for Methyl 2-bromomethyl-4-oxazolecarboxylate is in chemical synthesis, where it acts as an intermediate in the production of biopolymers with specific properties. For example, the modification of xylan, a hemicellulose, through reactions involving functional groups like methyl, leads to the creation of biopolymer ethers and esters. These modified biopolymers exhibit unique properties that depend on the functional groups introduced, the degree of substitution, and the substitution pattern. Such chemical modifications open up possibilities for creating new materials with tailored properties for specific applications, such as drug delivery, where xylan esters could form nanoparticles for targeted medicine delivery systems (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Biomedical Research

In biomedical research, the derivatives of Methyl 2-bromomethyl-4-oxazolecarboxylate have been explored for their potential therapeutic applications. For instance, triazole derivatives, which can be synthesized using similar intermediates, have been studied for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This broad range of biological activities underscores the potential of these compounds in developing new treatments for a variety of conditions. Such research is crucial for identifying new drug candidates and understanding their mechanisms of action (Ferreira et al., 2013).

Environmental Applications

Another important application area is in environmental science, where compounds synthesized using Methyl 2-bromomethyl-4-oxazolecarboxylate can be used as fumigants for soil treatment. Research into alternatives to methyl bromide, a widely used but ozone-depleting pesticide, has led to the exploration of other compounds that can effectively control soilborne pests without harming the ozone layer. This research is critical for developing sustainable agricultural practices that protect both crop yields and the environment (Weiland, Littke, & Haase, 2013).

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

methyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXLIQGNOSXXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449677
Record name Methyl 2-bromomethyl-4-oxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromomethyl-4-oxazolecarboxylate

CAS RN

175551-77-6
Record name Methyl 2-bromomethyl-4-oxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-bromomethyl-4-oxazolecarboxylate
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